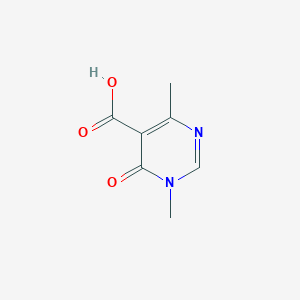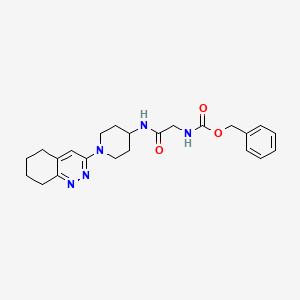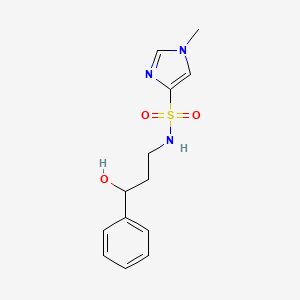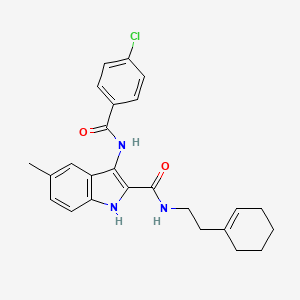![molecular formula C18H19N5O3 B2786389 4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one CAS No. 879436-29-0](/img/structure/B2786389.png)
4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a purine derivative that has shown promising results in scientific research, particularly in the field of cancer treatment.
Wirkmechanismus
The mechanism of action of 4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one is not fully understood. However, studies have suggested that this compound targets several key signaling pathways involved in cancer cell growth and survival. It has been found to inhibit the activity of certain enzymes, such as cyclin-dependent kinases and phosphoinositide 3-kinase, which are essential for cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the activity of certain enzymes involved in cancer cell proliferation. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one in lab experiments include its potent anti-tumor activity, its ability to induce apoptosis in cancer cells, and its ability to inhibit angiogenesis. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on 4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that it targets. Another direction is to explore its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Additionally, there is a need for further studies to optimize the synthesis process of this compound to make it more cost-effective and accessible for research purposes.
Synthesemethoden
The synthesis of 4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reaction of 2-amino-6-chloropurine with 3-methoxypropylamine in the presence of a base. This reaction results in the formation of 4-(3-methoxypropylamino)-2-chloro-6-methylpyrimidine, which is then reacted with phenylacetonitrile in the presence of a base to form the final product.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one has shown promising results in scientific research, particularly in the field of cancer treatment. Studies have shown that this compound has potent anti-tumor activity and can induce apoptosis in cancer cells. Additionally, it has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, thereby preventing the growth and spread of cancer cells.
Eigenschaften
IUPAC Name |
6-(3-methoxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-21-15-14(16(24)20-18(21)25)23-11-13(12-7-4-3-5-8-12)22(17(23)19-15)9-6-10-26-2/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONBYXPUPUZTRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)CCCOC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-3-[1-(3-amino-3-oxopropyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2786311.png)

![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[4-(pyrrolidin-1-yl)benzyl]benzamide](/img/structure/B2786313.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2786314.png)
![2-Acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B2786315.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2786319.png)
![4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2786321.png)
![Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate](/img/structure/B2786325.png)
![Ethyl 6-benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2786326.png)
![1-(2-(4-Hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2786327.png)
